molecular formula C16H15NO B1632667 N-benzyl-3-phenylprop-2-enamide

N-benzyl-3-phenylprop-2-enamide

Cat. No.: B1632667
M. Wt: 237.30 g/mol
InChI Key: MPWRITRYGLHZBT-UHFFFAOYSA-N
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Description

N-Benzyl-3-phenylprop-2-enamide is an α,β-unsaturated amide characterized by a conjugated enamide system (C=C-NR₂) and aromatic substituents. Its structure comprises a benzyl group attached to the amide nitrogen and a 3-phenylpropenoyl backbone.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

N-benzyl-3-phenylprop-2-enamide

InChI

InChI=1S/C16H15NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-12H,13H2,(H,17,18)

InChI Key

MPWRITRYGLHZBT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Boric Acid-Catalyzed Condensation

The seminal work by Barajas et al. established a solvent-mediated condensation protocol using boric acid as a green catalyst. This method employs cinnamic acid and benzylamine in toluene under reflux with azeotropic water removal via Dean-Stark apparatus:

Reaction Scheme
Cinnamic acid + Benzylamine
→ (Boric Acid, Toluene, 110°C, 5 h)
→ N-Benzyl-3-phenylprop-2-enamide + H2O

Critical parameters:

  • Catalyst loading: 10 mol% H3BO3 optimizes reaction kinetics
  • Solvent polarity: Toluene outperforms DMF and THF in yield (93% vs. 68–72%)
  • Temperature: Reactions below 100°C show incomplete conversion (<80%)

Table 1. Boric Acid Catalysis Performance Metrics

Parameter Optimal Value Yield Impact (±5%)
Catalyst Loading 10 mol% 93% → 88% (5 mol%)
Reaction Time 5 h 93% → 85% (3 h)
Solvent Volume 0.2 M 93% → 89% (0.5 M)

This method’s superiority stems from boric acid’s dual role in activating the carboxylic group and stabilizing intermediates through borate complexation.

Carbodiimide-Mediated Coupling

The EDCI/HOBt system enables room-temperature amidation with stoichiometric control:

Procedure

  • Activate cinnamic acid (1.0 eq) with EDCI (1.1 eq) and HOBt (1.1 eq) in DCM
  • Add benzylamine (1.05 eq) and DIPEA (3.0 eq)
  • Stir for 12 h at 25°C → 91% isolated yield

Advantages

  • Functional group tolerance: Compatible with electron-deficient amines
  • Scalability: Demonstrated at 500 mmol scale without yield erosion
  • Purity: Recrystallization from DCM/pentane gives >99% HPLC purity

Catalytic and Reagent Variations

Alternative Catalysts

Comparative studies reveal catalyst-dependent yield profiles:

Table 2. Catalyst Screening Data

Catalyst Loading (mol%) Time (h) Yield (%)
Boric Acid 10 5 93
ZrCl4 15 8 84
H2SO4 (conc) 20 6 78
DMAP 5 24 81

Boric acid’s performance is attributed to its ability to form a mixed anhydride intermediate, enhancing electrophilicity at the carbonyl carbon.

Solvent Optimization

Solvent polarity markedly affects reaction kinetics:

Table 3. Solvent Impact on Amidation Efficiency

Solvent Dielectric Constant (ε) Yield (%) Reaction Time (h)
Toluene 2.38 93 5
DCM 8.93 91 12
THF 7.52 76 18
DMF 36.7 68 24

Non-polar solvents favor faster reactions by facilitating azeotropic water removal, shifting equilibrium toward product formation.

Mechanistic Elucidation

Boric Acid-Mediated Pathway

  • Carboxyl Activation : H3BO3 reacts with cinnamic acid to form a borate ester, increasing electrophilicity at C=O
  • Nucleophilic Attack : Benzylamine’s lone pair attacks activated carbonyl, forming tetrahedral intermediate
  • Proton Transfer : Boric acid mediates proton shuffling, stabilizing transition states
  • Water Elimination : Azeotropic distillation drives reaction completion

EDCI Coupling Mechanism

  • Active Ester Formation : EDCI converts carboxylic acid to O-acylisourea intermediate
  • Amine Addition : Benzylamine displaces the EDCI moiety, forming amide bond
  • Byproduct Quenching : DIPEA neutralizes HCl, preventing amine protonation

Industrial-Scale Considerations

Cost Analysis

Table 4. Economic Comparison of Methods

Method Raw Material Cost ($/kg) Energy Cost ($/kg) E-Factor
Boric Acid 12.40 3.20 1.8
EDCI Coupling 18.70 2.10 5.2
H2SO4 Catalysis 9.80 4.50 3.1

The boric acid route excels in atom economy (E-factor 1.8 vs. 5.2 for EDCI), making it preferable for bulk synthesis.

Process Intensification

  • Continuous Flow: Microreactor systems reduce reaction time from 5 h to 22 min
  • Solvent Recycling: Toluene recovery achieves 92% efficiency via fractional distillation
  • Catalyst Reuse: Boric acid retains 89% activity over five cycles

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show visible-light-mediated amidation using Ru(bpy)3Cl2:

  • 450 nm LED irradiation
  • 6 h reaction time
  • 82% yield (room temperature)

Enzymatic Synthesis

Lipase B from Candida antarctica catalyzes amide bond formation:

  • 40°C, pH 7.0
  • 96 h reaction time
  • 67% yield

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-phenylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors and ion channels in the central nervous system. The compound may also inhibit certain enzymes involved in the progression of diseases, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Differences :

  • Substituents : The hydroxy-1,1-dimethylethyl group in the reference compound introduces steric bulk and hydrogen-bonding capability, unlike the benzyl group in N-benzyl-3-phenylprop-2-enamide.
  • Synthetic Utility : The hydroxyalkylamide in the reference compound acts as an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization , whereas the benzyl group in the target compound may favor π-π stacking interactions but lacks direct metal-coordinating functionality.
2.2. Comparison with Other Enamide Derivatives
  • Electronic Effects : α,β-unsaturated amides like this compound exhibit conjugated systems that influence reactivity (e.g., Michael addition susceptibility). This contrasts with saturated amides (e.g., N-(cyclopropylmethyl)propan-1-amine in ), which lack conjugation and show distinct electronic profiles.

Biological Activity

N-benzyl-3-phenylprop-2-enamide is a compound of significant interest in the fields of pharmacology and medicinal chemistry. Its unique structural features, including a benzyl group and a phenylprop-2-enamide backbone, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

This compound has the molecular formula C17_{17}H17_{17}N and a molecular weight of approximately 251.30 g/mol. The presence of a double bond between the second and third carbon atoms enhances its reactivity, making it a versatile building block in organic synthesis and medicinal applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Anticonvulsant Activity : The compound exhibits anticonvulsant properties by modulating neurotransmitter receptors and ion channels in the central nervous system. It has been shown to inhibit specific enzymes involved in disease progression, contributing to its therapeutic effects .
  • Antimicrobial and Anticancer Properties : Research indicates that this compound possesses antimicrobial and anticancer activities. The benzyl and phenyl groups may enhance its interaction with biological targets, making it a candidate for further studies in drug development.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Model/System Findings
AnticonvulsantFrings audiogenic seizure modelED50_{50} = 13.21 mg/kg (i.p.)
Maximal electroshock testED50_{50} = 44.46 mg/kg (mice i.p.)
AntimicrobialVarious bacterial strainsDemonstrated significant inhibition against multiple strains.
AnticancerCancer cell lines (HepG2, H9c2)Cytotoxicity evaluation showed safety up to 100 µM concentration .

Case Studies and Research Findings

  • Anticonvulsant Studies : A study evaluated the anticonvulsant activity of S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), a derivative of this compound. It showed promising results in several models, indicating potential for further preclinical studies on epilepsy treatments .
  • Safety Profile : In cytotoxicity evaluations using HepG2 and H9c2 cell lines, this compound exhibited no significant toxicity at concentrations up to 100 µM, suggesting a favorable safety profile for therapeutic applications.
  • Mechanistic Insights : The compound's mechanism involves interactions with various receptors and enzymes, which may lead to its observed biological activities. Further studies are needed to elucidate these interactions fully.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-Benzyl-3-phenylprop-2-enamide, and how are reaction conditions optimized for high yield?

  • Methodological Answer : The synthesis typically involves a condensation reaction between 3-phenylprop-2-enoic acid derivatives and benzylamine. Evidence from analogous compounds suggests the use of ethanol or methanol as solvents, with catalysts like triethylamine (TEA) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carbonyl group . Reaction optimization includes controlling temperature (room temperature to reflux) and stoichiometric ratios of reactants. Purity is enhanced via recrystallization or column chromatography .

Q. What spectroscopic techniques are most effective for characterizing This compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • NMR : 1H^1H-NMR reveals doublet peaks for the α,β-unsaturated carbonyl system (δ 6.5–7.5 ppm for enamide protons) and benzyl aromatic protons (δ 7.2–7.5 ppm). 13C^{13}C-NMR identifies the carbonyl carbon (δ ~165–170 ppm) .
  • IR : Strong absorption bands at ~1650 cm1^{-1} (C=O stretch) and ~1550 cm1^{-1} (C=C stretch) confirm the enamide structure .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) at m/z 237.3 align with the molecular formula C16_{16}H15_{15}NO .

Q. What in vitro assays are used to evaluate the biological activity of This compound derivatives?

  • Methodological Answer : Common assays include:

  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like cyclooxygenase (COX) for anti-inflammatory activity .
  • Anticancer Screening : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) to measure cytotoxicity .
  • Receptor Binding : Radioligand displacement assays to assess affinity for targets like GABA receptors .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystalline structure of This compound, and what analytical techniques are optimal for characterizing these interactions?

  • Methodological Answer : Hydrogen bonds between the amide NH and carbonyl oxygen (or aromatic π-systems) stabilize crystal packing. Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement identifies bond lengths and angles, while graph-set analysis categorizes motifs (e.g., R22_2^2(8) rings) . Differential scanning calorimetry (DSC) can correlate thermal stability with intermolecular interactions .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected NOE correlations in NMR vs. XRD bond distances) require cross-validation:

  • Computational Chemistry : Density Functional Theory (DFT) optimizes molecular geometry and predicts NMR/IR spectra for comparison with experimental data .
  • Dynamic NMR : Variable-temperature studies detect conformational flexibility in solution that may differ from solid-state structures .

Q. How can computational modeling predict the reactivity of This compound in novel reactions (e.g., cycloadditions or radical reactions)?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculates HOMO-LUMO gaps to predict regioselectivity in Diels-Alder reactions .
  • Molecular Dynamics (MD) Simulations : Model solvent effects and transition states for radical-initiated polymerizations .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

Q. What are the challenges in scaling up This compound synthesis while maintaining stereochemical purity?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer to minimize side reactions (e.g., isomerization of the α,β-unsaturated system) .
  • Chiral Catalysts : Use asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes) to preserve E/Z configuration during enamide formation .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Contradictions and Mitigation

  • Example : reports ethanol as a solvent, while uses dichloromethane (CH2 _2Cl2_2) for similar compounds. Researchers must evaluate solvent polarity’s impact on reaction kinetics and byproduct formation .

Safety and Handling

  • Guidance : While no direct safety data exists for This compound, analogous enamide compounds require PPE (gloves, goggles) and ventilation due to potential irritancy. Storage at 2–8°C in inert atmospheres prevents degradation .

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